molecular formula C22H28O8 B148709 [(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate CAS No. 83182-58-5

[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate

Cat. No. B148709
CAS RN: 83182-58-5
M. Wt: 420.5 g/mol
InChI Key: NPUVRWFJDAPMIA-BDPKFFACSA-N
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Description

[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate is a natural product found in Vernonanthura pinguis with data available.

Scientific Research Applications

Tricyclic Compound Synthesis

A study by Mara et al. (1982) explored the synthesis of tricyclic compounds, particularly focusing on the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate. This research contributes to understanding the formation and structure of complex tricyclic compounds similar in nature to the specified chemical compound (Mara et al., 1982).

Germacrane Derivatives

In another study, Bhat et al. (1988) isolated and identified new germacrane derivatives from Nanothamnus sericeous, contributing insights into naturally occurring compounds that bear structural similarities to the specified compound (Bhat et al., 1988).

Stereoselective Synthesis

Gerber and Vogel (2001) worked on the stereoselective synthesis of complex organic compounds, providing a methodology potentially applicable to the synthesis of similar compounds as the one (Gerber & Vogel, 2001).

Penicillin Studies

Stoodley and Watson (1975) conducted studies related to penicillins, focusing on the preparation of compounds with structures related to the compound , contributing to the broader understanding of synthetic routes and structural analyses of complex organic compounds (Stoodley & Watson, 1975).

Asymmetric Synthesis of Polypropanoates

Marchionni and Vogel (2001) developed methods for the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates, which might offer insights into the synthetic approaches for structurally similar compounds (Marchionni & Vogel, 2001).

Prostanoid Building Blocks

Research by Valiullina et al. (2019) on chiral 7-oxabicyclo[2.2.1]heptane building blocks for prostanoids contributes to the understanding of the synthesis and applications of bicyclic structures, which could be relevant to the study of the specified compound (Valiullina et al., 2019).

Oxygenated Heterocyclic Metabolites

Chakraborty and Raola (2018) isolated and characterized oxygenated heterocyclic metabolites with anti-inflammatory potentials. Their study adds to the understanding of the biological activities of compounds with similar structures (Chakraborty & Raola, 2018).

properties

IUPAC Name

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-6-12(2)19(24)28-16-9-13(3)22(26)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h6,10,13,16,26H,7-9,11H2,1-5H3/b12-6+,17-10+/t13-,16+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUVRWFJDAPMIA-BDPKFFACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Reactant of Route 2
Reactant of Route 2
[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Reactant of Route 3
[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Reactant of Route 4
Reactant of Route 4
[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Reactant of Route 5
Reactant of Route 5
[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Reactant of Route 6
Reactant of Route 6
[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate

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